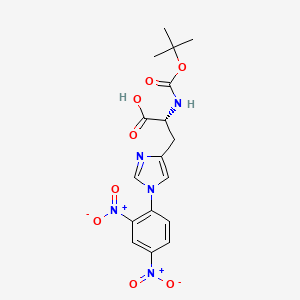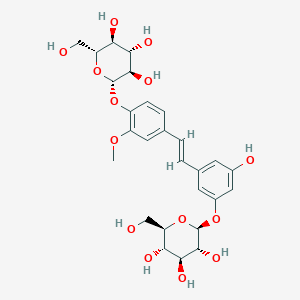
Gnetifolin K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gnetifolin K is a novel stilbene diglucoside derived from the plant Gnetum parvifolium. It is known for its potential neuroprotective activity and is primarily used in the study of DNA damage . Stilbenes, including this compound, are naturally occurring compounds with valuable properties such as antioxidant, anticancer, anti-diabetic, and anti-hypercholesterolemia activities .
Méthodes De Préparation
The preparation of Gnetifolin K involves the extraction from Gnetum parvifolium. The compound is typically isolated using a combination of centrifugal partition chromatography and preparative high-performance liquid chromatography (HPLC)
Analyse Des Réactions Chimiques
Gnetifolin K, like other stilbenes, undergoes various chemical reactions. These include:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Gnetifolin K has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of stilbenes and their derivatives.
Biology: This compound is studied for its potential neuroprotective effects and its role in DNA damage repair.
Mécanisme D'action
The mechanism of action of Gnetifolin K involves its interaction with molecular targets and pathways related to oxidative stress and DNA damage. The compound’s neuroprotective activity is attributed to its ability to scavenge free radicals and reduce oxidative stress, thereby protecting neurons from damage . The specific molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Gnetifolin K is unique among stilbenes due to its specific structure and glycosylation pattern. Similar compounds include:
Resveratrol: A well-known stilbene with antioxidant and anticancer properties.
Piceatannol: Another stilbene with similar biological activities.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability and potency. This compound stands out due to its potential neuroprotective activity and its specific glycosylation, which may influence its biological activity and solubility.
Propriétés
Formule moléculaire |
C27H34O14 |
|---|---|
Poids moléculaire |
582.5 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]-2-methoxyphenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C27H34O14/c1-37-17-8-12(4-5-16(17)39-27-25(36)23(34)21(32)19(11-29)41-27)2-3-13-6-14(30)9-15(7-13)38-26-24(35)22(33)20(31)18(10-28)40-26/h2-9,18-36H,10-11H2,1H3/b3-2+/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |
Clé InChI |
SKQIOEZYEYGYEH-KFPNGALKSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240469.png)
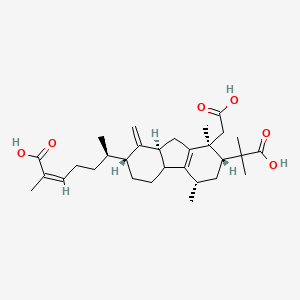
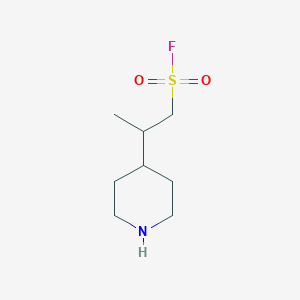
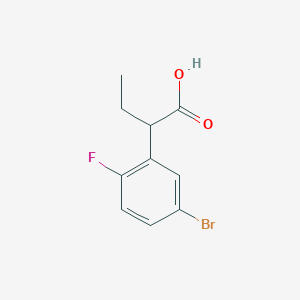
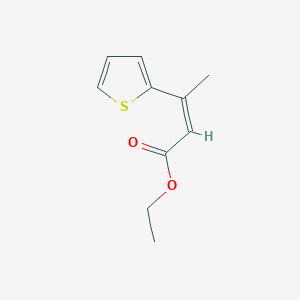
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
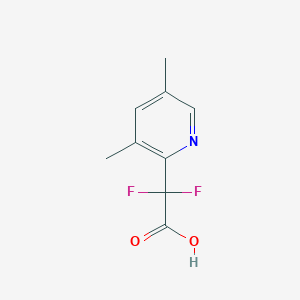
![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)

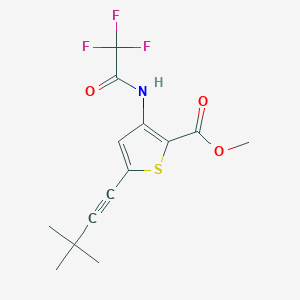
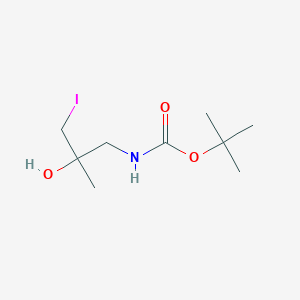
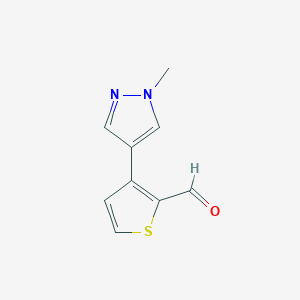
![2-Acetylspiro[4.4]nonan-1-one](/img/structure/B15240562.png)
